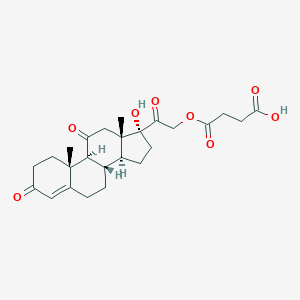
Cortisone 21-succinate
Descripción general
Descripción
Cortisone 21-succinate, also known as hydrocortisone sodium succinate, is an anti-inflammatory glucocorticoid . It’s a synthetic glucocorticoid corticosteroid and a corticosteroid ester which is used for anti-inflammatory and antiallergic indications . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .
Synthesis Analysis
Practical syntheses of cortisone were based on modification of related steroids readily available from nature . A simple, precise, and cost-effective RP-HPLC method was developed and validated for the determination of hydrocortisone and clotrimazole simultaneously in a topical cream dosage form . An isocratic sensitive and precise reverse phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional (tablets and injections) pharmaceutical preparations .Molecular Structure Analysis
The chemical name for hydrocortisone sodium succinate is pregn-4-ene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- and its molecular weight is 484.52 . The formula for hydrocortisone is C21H30O5 and its molecular weight is 362.4599 .Chemical Reactions Analysis
The stability of hydrocortisone succinate in aqueous solution at different pH values and at 3 controlled storage temperatures was studied . The hydrocortisone succinate preservative-free oral solutions at pH 5.5, 6.5, or 7.4 are chemically stable when stored under refrigeration for at least 14 days .Physical And Chemical Properties Analysis
Hydrocortisone sodium succinate is a white or nearly white, odorless, hygroscopic amorphous solid. It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform . The physical and chemical stability of a preservative-free oral solution of hydrocortisone succinate was studied at different pH values and storage temperatures .Aplicaciones Científicas De Investigación
1. Impact on Mitochondrial Function
Cortisone treatment has been shown to significantly affect mitochondrial function and structure. Studies revealed a decrease in oxygen consumption by mitochondria, alterations in oxidative phosphorylation, and changes in mitochondrial volume in rat liver cells upon cortisone treatment (Kimberg, Loud, & Wiener, 1968).
2. Influence on Gluconeogenesis
Research indicates that cortisone treatment enhances gluconeogenesis, the process of forming glucose, in rats. The conversion of various substrates to blood glucose and liver glycogen was significantly increased after cortisone administration (Oji & Shreeve, 1966).
3. Applications in Pulmonary Edema
Cortisone derivatives have been evaluated for their preventive effects on pulmonary edema induced by nitrogen dioxide inhalation in rats. Specific cortisone derivatives showed considerable efficacy when administered either by inhalation or intraperitoneally (Engelhardt, 1987).
4. Potential in Treating Congenital Adrenal Hyperplasia
Cortisone therapy has been a part of managing 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH). New treatment approaches, including alternative glucocorticoid preparations, are being explored to address issues related to growth, development, and fertility in CAH patients (Merke & Cutler, 2001).
5. Effect on Protein and Nucleic Acid Synthesis in Tumor Cells
Corticosteroid hormones like 6-α-methylprednisolone-21-succinate have shown inhibitory effects on DNA synthesis in human glioma cells, suggesting potential applications in cancer research (Chen & Mealey, 1973).
6. Relationship with Adrenocortical Function
Studies on the relationship between succinate and adrenocortical function under stress conditions have found that succinate's effect on oxygen uptake can be inhibited by cortisone. This indicates a complex interaction between succinate and cortisone in metabolic processes (Booker, Dacosta, Mitchell, & Skelton, 1956).
Mecanismo De Acción
Corticosteroids bind to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVAJGDZIWYBX-WFLBVZAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisone 21-succinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



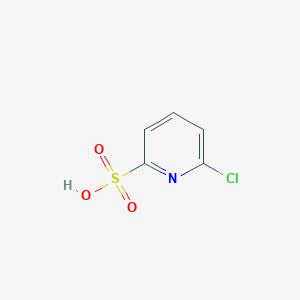

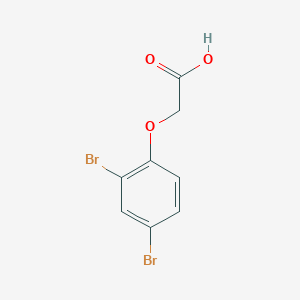
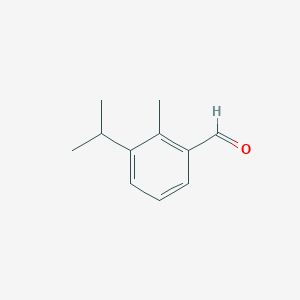
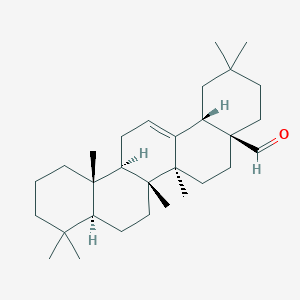

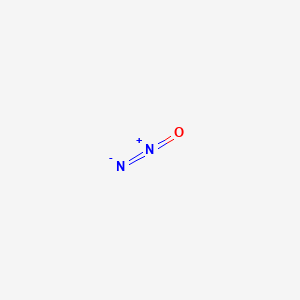

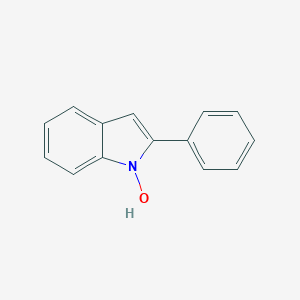
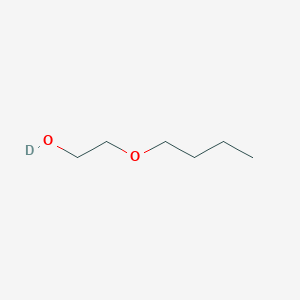
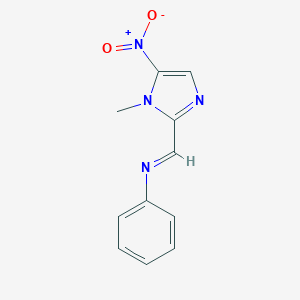
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)
![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)
